molecular formula C13H18N2O B3012146 2-Phenyl-2-(piperidin-4-yl)acetamide CAS No. 1706432-40-7

2-Phenyl-2-(piperidin-4-yl)acetamide

Cat. No.: B3012146
CAS No.: 1706432-40-7
M. Wt: 218.3
InChI Key: SVWIDMNGSODSJO-UHFFFAOYSA-N
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Description

Overview of Piperidine-Containing Scaffolds in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and bioactive natural products. nih.govresearchgate.net Its ubiquity in drug design stems from its favorable pharmacological properties. The piperidine scaffold can provide a rigid three-dimensional framework that helps in the precise orientation of functional groups for optimal interaction with biological targets. thieme-connect.comresearchgate.net The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and basicity, which are critical for its pharmacokinetic profile. researchgate.netthieme-connect.com Furthermore, piperidine derivatives are utilized in a vast range of therapeutic areas, demonstrating efficacy as anticancer, antiviral, antimicrobial, analgesic, and anti-Alzheimer agents, among others. researchgate.net The strategic incorporation of chiral piperidine scaffolds is a key strategy in modern drug discovery to enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. thieme-connect.comresearchgate.net

Relevance of Acetamide (B32628) Moieties in Drug Discovery and Development

The acetamide moiety is a fundamental functional group in medicinal chemistry, valued for its role as a robust structural linker and a key pharmacophoric element. Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with the active sites of enzymes and receptors. archivepp.compatsnap.com This hydrogen-bonding capability is often crucial for the molecular recognition and biological activity of a drug. patsnap.com Acetamide-containing drugs are used to treat a variety of conditions, including infections, convulsions, pain, and inflammation. nih.gov Medicinal chemists frequently utilize the acetamide group to modify a compound's properties to improve its drug-like characteristics. For instance, it can be incorporated into prodrugs to enhance pharmacokinetic profiles or to fine-tune polarity and membrane permeability, thereby improving oral bioavailability. archivepp.comarchivepp.com The amide bond's relative stability to hydrolysis also contributes to the metabolic stability and duration of action of many pharmaceuticals. archivepp.com

Structural FeatureClassificationDescription
Amide GroupPrimary AmideThe nitrogen of the acetamide group is bonded to two hydrogen atoms.
Core ScaffoldPhenylacetamideA phenyl group is attached to the alpha-carbon of the acetamide moiety.
Heterocyclic Moiety4-Substituted PiperidineThe phenylacetamide substituent is attached to the C4 position of the piperidine ring.

Contextualizing 2-Phenyl-2-(piperidin-4-yl)acetamide within Current Pharmaceutical Research Paradigms

While specific research on this compound is not extensively documented in the public domain, its structural components—the phenyl, piperidine, and acetamide groups—are all features of significant interest in contemporary pharmaceutical research. The combination of a phenyl ring and a piperidine moiety is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS). Phenylacetamide derivatives, for their part, have been investigated for a range of activities, including neuroprotective and antidepressant effects. acgpubs.orgnih.gov

The structural isomer, 2-phenyl-2-(piperidin-2-yl)acetamide, is known as a key intermediate and a metabolite in the synthesis of methylphenidate, a widely used CNS stimulant. This suggests that compounds with this general phenyl-piperidine-acetamide framework have the potential to interact with neurological targets. Research into 4-phenylpiperidine (B165713) compounds has focused on designing ligands for various receptors, including opioid receptors, to develop novel analgesics. researchgate.net The specific 4-substitution pattern on the piperidine ring can be crucial for modulating receptor affinity and selectivity. Therefore, a compound like this compound represents a logical structure for synthesis and evaluation in CNS-related drug discovery programs, potentially in areas such as neurodegenerative disease, pain management, or psychiatric disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWIDMNGSODSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 2 Piperidin 4 Yl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule identifies several logical disconnections, highlighting the key precursors required for its assembly. The primary bonds to consider for disconnection are the amide C-N bond and the C-C bonds at the alpha-position to the carbonyl group.

Carbon-Carbon Bond Formation Strategies at the Acetamide (B32628) α-Position

One retrosynthetic approach involves disconnecting the bond between the α-carbon and the piperidine (B6355638) ring. This strategy positions a phenylacetamide derivative as a key intermediate. The formation of the crucial C-C bond can be envisioned through the alkylation of a phenylacetic acid derivative with a suitable piperidine electrophile.

Another strategy involves the disconnection between the α-carbon and the phenyl group. This would require the arylation of a precursor already containing the piperidin-4-yl acetamide structure. Modern cross-coupling reactions, often catalyzed by palladium, could facilitate such a transformation. nih.gov

A summary of potential key precursors based on these strategies is presented below.

Table 1: Key Precursors for α-Position C-C Bond Formation

Precursor Corresponding Synthon Synthetic Strategy
Phenylacetic acid or its derivatives Phenylacetyl synthon Alkylation with a piperidine electrophile
2-(Piperidin-4-yl)acetamide (B176132) Piperidinyl-acetamide synthon α-Arylation with a phenyl source

Introduction of the Piperidine-4-yl Moiety

The introduction of the piperidine-4-yl group is a critical step. A common and effective precursor for this purpose is piperidin-4-one or its N-protected derivatives, such as 1-Boc-4-piperidone. un.org These precursors are valuable because the ketone functionality allows for the construction of the desired side chain at the 4-position.

For instance, a Reformatsky-type reaction or a Wittig reaction followed by reduction could be employed to build the carbon framework. Alternatively, piperidin-4-one can be converted into 4-cyanopiperidine, which can then be used in nucleophilic addition reactions. The use of N-protected piperidines, particularly with the tert-butoxycarbonyl (Boc) group, is advantageous as it prevents side reactions at the piperidine nitrogen and can be easily removed under acidic conditions. un.org

Exploration of Synthetic Routes for Core Structure Formation

The assembly of 2-Phenyl-2-(piperidin-4-yl)acetamide can be achieved through various synthetic sequences that strategically combine amidation, piperidine functionalization, and phenyl group incorporation.

Amidation Reactions for the Acetamide Linkage

The final step in many potential syntheses is the formation of the primary amide. This is typically achieved by converting a precursor, 2-phenyl-2-(piperidin-4-yl)acetic acid, into the corresponding acetamide. The direct conversion of a carboxylic acid to a primary amide requires specific coupling agents to activate the carboxyl group.

Common methods include:

Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The subsequent reaction with ammonia (B1221849) or an ammonia equivalent readily forms the amide.

Peptide Coupling Reagents: A wide array of coupling reagents used in peptide synthesis can be employed for a milder and often more efficient amidation. These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine source.

Table 2: Common Reagents for Amidation

Reagent Class Examples General Conditions
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride Two-step process: formation of acyl chloride, then reaction with ammonia.
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) One-pot reaction, often with additives like HOBt to suppress side reactions.
Phosphonium Salts BOP, PyBOP High efficiency, suitable for sterically hindered substrates.

Piperidine Ring Synthesis or Functionalization Strategies

While commercially available piperidine derivatives are often the starting point, it is also possible to construct the piperidine ring as part of the synthesis. General methods for piperidine synthesis are well-established and include: organic-chemistry.org

Hydrogenation of Pyridines: The catalytic hydrogenation of a suitably substituted pyridine (B92270) ring is a direct method to produce the corresponding piperidine. organic-chemistry.org

Intramolecular Cyclization: Acyclic precursors, such as amino-aldehydes or molecules with leaving groups at appropriate positions, can undergo intramolecular cyclization to form the six-membered ring. nih.govmdpi.com This can be achieved through reductive amination or nucleophilic substitution.

[4+2] Annulation Reactions: Cycloaddition strategies can also be employed to construct the piperidine core from smaller fragments. nih.gov

More commonly, a pre-existing piperidine ring is functionalized. Starting with a precursor like N-benzyl-pyridinium salt, one can generate an N-benzyl-3,4-epoxi-piperidine, which can be opened regioselectively to install functionality at the 4-position. researchgate.net

Phenyl Group Incorporation Methodologies

The phenyl group is typically introduced early in the synthesis by using a phenyl-containing starting material. The most straightforward approach is to begin with phenylacetic acid or one of its derivatives (e.g., ethyl phenylacetate). This precursor already contains the required phenylacetyl moiety, and subsequent reactions focus on adding the piperidine group at the alpha-position.

Alternatively, for syntheses that build the phenyl group onto the molecule at a later stage, modern cross-coupling reactions are the method of choice. For example, an enolate of a piperidin-4-yl acetamide derivative could potentially undergo a palladium-catalyzed α-arylation with a phenyl halide.

Stereoselective Synthesis Approaches

The creation of specific stereoisomers (enantiomers and diastereomers) is crucial in medicinal chemistry, as different isomers can have vastly different biological activities. For a molecule like this compound, which has a chiral center at the carbon atom bearing the phenyl and piperidinyl groups, controlling this stereochemistry is a significant synthetic challenge.

Enantioselective and Diastereoselective Synthetic Pathways

Direct enantioselective or diastereoselective pathways for this compound are not well-documented. However, the synthesis of substituted piperidines is a broad field of research. General strategies that could theoretically be adapted include:

Hydrogenation of Pyridine Precursors : Asymmetric hydrogenation of a suitably substituted pyridine ring is a common method for producing chiral piperidines. nih.gov This would involve a precursor like 2-phenyl-2-(pyridin-4-yl)acetamide, which would be hydrogenated using a chiral catalyst to selectively form one enantiomer.

Cyclization Reactions : Intramolecular cyclization of acyclic amine precursors is another foundational strategy. mdpi.com Controlling the stereochemistry during the ring-forming step, for instance through a substrate-controlled or catalyst-controlled reaction, could yield a stereochemically defined piperidine ring. nih.gov

Multi-component Reactions : Pot, atom, and step economic (PASE) reactions that combine several starting materials in one pot can produce highly functionalized piperidines, sometimes with good diastereoselectivity. whiterose.ac.uk Adapting such a reaction for the specific target molecule would require significant methods development.

Chiral Auxiliary or Catalytic Methods in Synthesis

Chiral auxiliaries are removable chiral groups that are temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions. wikipedia.org

Use of Chiral Auxiliaries : An auxiliary could be attached to the piperidine nitrogen or to the acetamide precursor. For example, popular auxiliaries like Evans oxazolidinones or pseudoephedrine could be used to guide the alkylation of an acetic acid derivative with a 4-halopiperidine precursor, thereby setting the stereochemistry at the α-carbon. wikipedia.orgsigmaaldrich.com The auxiliary would then be cleaved to yield the final product. No specific examples of this application for this compound have been found.

Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalysts) is a powerful tool for enantioselective synthesis. nih.gov A potential, though undocumented, route could involve the catalytic asymmetric addition of a phenylacetamide-derived nucleophile to a piperidine-based electrophile or vice versa. Chemo-enzymatic methods, using enzymes like amine oxidases or reductases, also offer highly selective routes to chiral piperidines but have not been specifically applied to this compound. nih.gov

Optimization of Synthetic Pathways

Optimizing a synthetic route involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and reaction time.

Reaction Condition Optimization for Yield and Purity

For any potential synthesis of this compound, optimization would be key. Based on general principles and syntheses of related compounds, this would involve screening various parameters. researchgate.net

Table 1: Potential Parameters for Reaction Optimization

ParameterVariables to ConsiderDesired Outcome
Solvent Polarity (e.g., Toluene, THF, DCM, Acetonitrile), aprotic vs. proticImproved solubility of reagents, enhanced reaction rate, prevention of side reactions.
Temperature -78°C to refluxBalancing reaction rate with selectivity and stability of reactants and products.
Catalyst Type (e.g., Lewis acid, transition metal), loading (mol%)Increased reaction rate, improved stereoselectivity, lower activation energy.
Reagents Stoichiometry, order of additionEnsuring complete conversion of the limiting reagent, minimizing side-product formation.
Reaction Time Minutes to daysAchieving maximum conversion without product degradation.

This table is a generalized representation of optimization parameters in chemical synthesis and is not based on specific documented optimization studies for this compound.

Scale-Up Considerations for Research Synthesis

Scaling up a reaction from laboratory (milligram-to-gram) to pilot or industrial scale presents numerous challenges. While no scale-up data exists for this specific compound, general considerations would apply:

Reagent Cost and Availability : The cost of starting materials, catalysts, and solvents becomes a major factor at a larger scale.

Safety and Thermal Management : Exothermic reactions that are easily managed in a lab flask can become dangerous on a large scale, requiring careful engineering controls for heat dissipation.

Purification : Methods like column chromatography, which are common in research, are often impractical for large quantities. Crystallization, distillation, or extraction become the preferred methods.

Process Robustness : The reaction must be reproducible and tolerant of minor variations in conditions that can occur in a large-scale setting.

Advanced Chemical Characterization in Research Contexts

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of synthetic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the compound's framework.

For 2-Phenyl-2-(piperidin-4-yl)acetamide, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methine proton (CH) alpha to both the phenyl and piperidine (B6355638) rings would present a unique chemical shift. Protons on the piperidine ring would show complex splitting patterns in the aliphatic region, while the amide (-CONH₂) protons would appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl ring, and the individual carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and instrument parameters.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (aromatic)7.20 - 7.40 (m, 5H)127.0 - 138.0
Amide-H (NH₂)5.50 - 7.50 (br s, 2H)-
Methine-H (Ar-CH-Pip)3.50 - 3.80 (d, 1H)60.0 - 65.0
Piperidine-H (axial/equatorial)1.50 - 3.20 (m, 9H)25.0 - 55.0
Carbonyl-C (C=O)-175.0 - 178.0

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation, to form the molecular ion [M+H]⁺.

For this compound (Molecular Formula: C₁₃H₁₈N₂O, Molecular Weight: 218.29 g/mol ), the high-resolution mass spectrum would show a prominent peak for the protonated molecule at an m/z (mass-to-charge ratio) of approximately 219.15. nih.gov Collision-induced dissociation (CID) studies would reveal characteristic fragment ions. nih.gov A common fragmentation pathway involves the cleavage of the piperidine ring, leading to a significant fragment ion at m/z 84.0807. nih.gov Other fragments may arise from the loss of the acetamide (B32628) group or cleavages within the piperidine ring structure. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Expected Value (m/z) Description
Molecular Ion [M+H]⁺~219.15Protonated parent molecule
Major Fragment~84.08Resulting from piperidine ring cleavage
Other Fragment~202.12Loss of NH₃ (ammonia)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the primary amide. orientjchem.orgmdpi.com The N-H stretching vibrations of the primary amide and the secondary amine in the piperidine ring would appear as broad bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide & Amine (N-H)Stretch3200 - 3400 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Amide C=OStretch1650 - 1680 (strong)
Aromatic C=CStretch1450 - 1600

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is commonly employed for the analysis of piperidine-containing compounds. nih.govunodc.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like piperidines. researchgate.net Detection is usually performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Intermediates or Products

While this compound itself has low volatility and is not ideally suited for Gas Chromatography (GC), this technique is highly valuable for monitoring the presence of volatile starting materials, intermediates, or impurities from the synthetic process, such as piperidine itself. google.com

For the analysis of basic compounds like piperidine derivatives, derivatization is often necessary to improve chromatographic performance and reduce peak tailing. oup.com Reagents like pentafluorobenzoyl chloride can be used to derivatize the N-H groups, making the analyte more volatile and less polar. oup.com The analysis is typically performed on a capillary column with a non-polar stationary phase (e.g., CP-Sil-5CB) and detection by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). oup.com

Table 5: Illustrative GC Method for a Volatile Piperidine-Related Intermediate

Parameter Condition
ColumnCapillary WCOT Fused Silica (B1680970) (e.g., 25 m x 0.25 mm)
Carrier GasHelium
Injector Temperature280 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFID or Mass Spectrometer

Preparative Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, the crude product typically contains a mixture of the desired compound, unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a critical downstream process employed to isolate and purify the target compound to a high degree of homogeneity, which is essential for subsequent analytical characterization and biological evaluation. The choice of the specific preparative chromatographic technique is dictated by the physicochemical properties of the compound and the nature of the impurities.

For a polar compound like this compound, which contains both a basic piperidine ring and a polar acetamide group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently utilized method for purification. In a typical research setting, the crude material is first dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and then injected onto a preparative RP-HPLC column.

The separation mechanism in RP-HPLC is based on the differential partitioning of the sample components between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. A gradient elution method, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to achieve optimal separation of the target compound from closely related impurities. The mobile phase composition is carefully optimized to ensure good resolution and peak shape. For instance, a gradient of increasing acetonitrile in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak symmetry for basic compounds, can be effective.

The effluent from the column is monitored by a detector, typically a UV-Vis detector set at a wavelength where the phenyl group of the compound absorbs strongly (e.g., around 254 nm). Fractions are collected as the peak corresponding to this compound elutes from the column. The purity of the collected fractions is then assessed by analytical HPLC. Fractions meeting the desired purity criteria (e.g., >98%) are pooled and the solvent is removed, often by lyophilization, to yield the highly purified compound.

Alternatively, for larger scale purification or for the removal of more distinct impurities, column chromatography using silica gel as the stationary phase can be employed. In this case, a solvent system of appropriate polarity, such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane (B92381) with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, would be used to elute the compound from the column.

Table 1: Illustrative Parameters for Preparative HPLC Purification

ParameterValue
Column C18 silica gel, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL (of a concentrated crude solution)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (by difference, including oxygen) in a sample. This analysis provides an empirical validation of the compound's chemical formula, C₁₃H₁₈N₂O. The experimentally determined elemental composition is compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of C₁₃H₁₈N₂O

ElementAtomic WeightNumber of AtomsTotal WeightPercentage
Carbon (C)12.01113156.14371.52%
Hydrogen (H)1.0081818.1448.32%
Nitrogen (N)14.007228.01412.84%
Oxygen (O)15.999115.9997.33%
Total 218.300 100.00%

In a typical experimental procedure, a small, precisely weighed amount of the highly purified this compound is subjected to combustion analysis. The sample is combusted at a high temperature in a stream of oxygen, which converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are subsequently reduced to N₂. The amounts of CO₂, H₂O, and N₂ produced are accurately measured by various detection methods, and from these measurements, the percentages of C, H, and N in the original sample are calculated.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)71.5271.48
Hydrogen (H)8.328.35
Nitrogen (N)12.8412.80

The experimental results are generally considered acceptable if they are within ±0.4% of the theoretical values. The close correlation between the hypothetical experimental data and the theoretical percentages in Table 3 would serve to confirm the elemental composition and high purity of the synthesized this compound.

Structure Activity Relationship Sar Investigations of 2 Phenyl 2 Piperidin 4 Yl Acetamide and Its Analogues

Systematic Modification of the Phenyl Moiety

The nature of substituents on the phenyl ring significantly impacts the molecule's electronic and steric properties. Computational analyses on related 2-piperidin-4-yl-acetamide derivatives have shown that hydrophobic properties on the molecule's surface are generally favorable for activity, whereas the presence of polar or electronegative groups can be detrimental. nih.gov

However, specific substitutions can be beneficial. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the introduction of a fluorine atom or a trifluoromethyl group was found to be essential for anticonvulsant activity. nih.gov This suggests that while general polarity may be disfavored, the targeted placement of electron-withdrawing groups can enhance potency. Studies on analogous 2-aryl-2-(pyridin-2-yl)acetamide derivatives also indicate that unsubstituted phenyl rings confer high activity. bris.ac.uk The replacement of the phenyl ring with larger aromatic systems, such as naphthalene, has also been explored to probe the impact of increased hydrophobicity and surface area. bris.ac.uk

ModificationObservation on ActivityRationale
Unsubstituted Phenyl RingHigh activity observed in analogous series. bris.ac.ukProvides a baseline of favorable hydrophobic interactions.
Introduction of Polar/Electronegative GroupsGenerally detrimental to activity. nih.govMay introduce unfavorable interactions in a hydrophobic binding pocket.
Introduction of Fluorine or Trifluoromethyl (CF3)Essential for activity in some analogue series. nih.govSpecific electron-withdrawing effects can enhance binding or modulate metabolic stability.
Bioisosteric Replacement (e.g., with Naphthalene)Explored to increase hydrophobicity. bris.ac.ukLarger aromatic systems can form more extensive van der Waals interactions.
Table 1. Effects of Phenyl Ring Substituents on Activity.

The position of substituents on the phenyl ring—ortho, meta, or para—is a critical determinant of a compound's biological profile. masterorganicchemistry.comleah4sci.com In studies of closely related anticonvulsant compounds, a clear SAR trend emerged regarding the substitution pattern on the phenyl ring. bris.ac.uk

Specifically, the highest activity was found in compounds with unsubstituted phenyl rings or those bearing substituents in the ortho or meta positions. bris.ac.uk Conversely, substitution at the para position was clearly disfavored and associated with a significant decrease in activity. bris.ac.uk This suggests that the space corresponding to the para position may be sterically restricted within the target's binding site or that substitution at this position disrupts an essential electronic or conformational arrangement. For example, the nitration of acetamide-substituted benzene (B151609) (acetanilide) shows a strong preference for the para product due to steric hindrance at the ortho position from the relatively large substituent. quora.com

Substituent PositionEffect on ActivityPotential Rationale
Ortho (1,2-substitution)Activity is generally retained or enhanced. bris.ac.ukFavorable orientation for interaction with the binding site.
Meta (1,3-substitution)Activity is generally retained or enhanced. bris.ac.ukAllows the substituent to avoid unfavorable steric clashes while maintaining beneficial electronic effects.
Para (1,4-substitution)Clearly disfavored; leads to a significant loss of activity. bris.ac.ukPotential steric hindrance or disruption of required electronic properties at the binding site.
Table 2. Influence of Substituent Position on the Phenyl Ring.

Derivatization at the Acetamide (B32628) Functional Group

The primary amide (-NH2) is a key functional group that can participate in hydrogen bonding. Substituting the hydrogen atoms on the amide nitrogen can significantly alter a compound's properties. In related pyrazolopyrimidine scaffolds, the acetamide position was found to be particularly tolerant to N-alkyl substitutions, with derivatives maintaining high affinity. nih.gov However, increasing the steric bulk with larger groups, such as two benzyl (B1604629) groups, led to a significant decrease in binding affinity. nih.gov This indicates that while the binding site can accommodate some substitution, excessive bulk is detrimental. Furthermore, constrained cyclic derivatives on the acetamide nitrogen, such as alicyclic groups, also resulted in poor binding affinity. nih.gov

The carbonyl oxygen of the acetamide group is a hydrogen bond acceptor. Its replacement with bioisosteres can probe the importance of this interaction and improve pharmacokinetic properties. nih.gov Common bioisosteric replacements for an amide carbonyl include a thioamide (C=S) or a trifluoroethylamine group. nih.govmdpi.comdrughunter.comhyphadiscovery.com

Thioamides, for example, have a weaker hydrogen bond acceptor capacity but a more acidic NH group, making them stronger hydrogen bond donors. mdpi.com Other heterocyclic rings like oxadiazoles, triazoles, or imidazoles can also serve as amide bond mimics, offering increased metabolic stability while preserving key electronic features. nih.govdrughunter.com Such modifications can reveal whether the hydrogen bond accepting ability of the carbonyl is critical for activity and can lead to compounds with improved metabolic profiles. nih.gov

Alterations of the Piperidine (B6355638) Ring System

The piperidine ring serves as a central scaffold and its conformation and substitution pattern are vital for correctly orienting the phenyl and acetamide groups for optimal target interaction. nih.gov

Systematic modifications often focus on introducing conformational constraints to lock the ring into a bioactive conformation, thereby reducing the entropic penalty upon binding. nih.gov This can be achieved by incorporating one- or two-carbon bridges to create bicyclic systems like 2-azanorbornanes, nortropanes, or isoquinuclidines. nih.gov Such rigid analogues help to map the spatial requirements of the binding pocket. nih.gov Studies on related antagonists have shown that the receptor can tolerate different piperidine ring conformations, including boat-like structures imposed by quinuclidine (B89598) moieties, suggesting a degree of flexibility in the binding site. nih.gov

Modification StrategyExamplePurpose / Observation
Conformational RestrictionBridged systems (e.g., nortropanes, isoquinuclidines). nih.govTo lock the ring in a specific conformation and probe the optimal geometry for binding.
Ring SubstitutionIntroduction of alkyl or hydroxyl groups at C2, C3, or C4 positions. thieme-connect.comacs.orgTo enhance potency, improve solubility, or explore additional binding pockets. The effect is highly position-dependent. thieme-connect.com
N-SubstitutionReplacing the piperidine N-H with alkyl groups (e.g., N-methyl). researchgate.netTo modulate basicity (pKa) and lipophilicity, which can impact affinity and pharmacokinetic properties.
Ring Size VariationContraction to pyrrolidine (B122466) or expansion to azepine.To alter the spatial relationship between the key pharmacophoric groups.
Table 3. Strategies for Modifying the Piperidine Ring System.

Substituent Effects on Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a critical site for modification, and substituents at this position can significantly influence the interaction of the molecule with its biological target. In many structurally related compounds, such as analogues of fentanyl, the group attached to the piperidine nitrogen plays a pivotal role in determining analgesic potency. nih.govnih.gov

The N-phenethyl group, a common substituent in potent opioid analgesics, is considered a key feature for high affinity. nih.gov Modifications to this group, including substitutions on the phenyl ring or alterations to the ethyl linker, can modulate activity. For instance, introducing a methyl group on the phenethyl side chain can have varied effects depending on its position. An α-methyl group in the side chain of a fentanyl analogue resulted in a compound with high activity, comparable to that of fentanyl itself. nih.gov

Systematic studies on fentanyl analogues have shown that various N-substituents can be tolerated, leading to a wide range of potencies. The nature of this substituent—its size, lipophilicity, and electronic properties—directly impacts the molecule's ability to fit into and interact with the binding pocket of its target receptor.

Table 1: Effect of N-Substituents on the Activity of Fentanyl Analogues
Compound AnalogueN-SubstituentRelative Potency/Activity NoteReference
Fentanyl2-PhenylethylHigh analgesic potency (ED50 = 0.011 mg/kg) nih.gov
α-Methylfentanylα-Methyl-2-phenylethylHigh activity, close to that of fentanyl (ED50 = 0.0085 mg/kg) nih.gov
Acetyl Fentanyl2-PhenylethylOpioid analgesic activity; approximately 5 times more potent than heroin. researchgate.net

Ring Size Variation and Heteroatom Replacements

Investigations into fentanyl analogues have explored the impact of contracting the piperidine ring to a pyrrolidine (a five-membered ring) or expanding it to a perhydroazepine (a seven-membered ring). nih.gov These changes in ring size alter the relative positions of the other key substituents, which can lead to a significant decrease in activity if the optimal geometry for receptor binding is lost.

Replacing the piperidine ring with more rigid, bridged systems like quinuclidine has also been studied. In one instance, a quinuclidine analogue maintained good binding affinity, suggesting that the receptor can accommodate the constrained boat-like conformation imposed by this rigid scaffold. nih.gov Furthermore, replacing the ring nitrogen with another heteroatom, such as in piperazine (B1678402) or thiomorpholine (B91149) derivatives, can influence the compound's properties by altering its pKa and hydrogen bonding capacity. rsc.org

Table 2: Influence of Piperidine Ring Modifications on Analgesic Properties
Modification TypeAnalogue Ring SystemObserved Effect on ActivityReference
Ring ContractionPyrrolidineResulted in lower analgesic activity compared to the piperidine parent. nih.gov
Ring ExpansionPerhydroazepineResulted in lower analgesic activity compared to the piperidine parent. nih.gov
Bridged SystemQuinuclidineMaintained good P2Y14R binding affinity in a specific antagonist series. nih.gov
Heteroatom IntroductionPiperazineUsed to study the formation of amidines, indicating altered reactivity and coordination properties. rsc.org

Stereochemical Influences of the Piperidine Ring

The stereochemistry of the piperidine ring and its substituents is a fundamental determinant of biological activity. The three-dimensional arrangement of atoms can dictate whether a molecule acts as an agonist or an antagonist, and can lead to vast differences in potency between isomers. nih.gov

For example, in a fentanyl analogue containing a methyl group on the piperidine ring, the cis-(+) isomer was found to be an extremely potent analgesic agent, whereas its cis-(-) counterpart was 120-times less potent. nih.gov This highlights the high degree of stereoselectivity of the target receptor. The specific conformation of the piperidine ring (chair vs. boat) and the orientation of its substituents (axial vs. equatorial) are critical for establishing the precise intermolecular interactions required for a potent biological response.

Steric hindrance of a central portion of the piperidine ring can also explain the antagonist properties of certain molecules. nih.gov The introduction of bulky side chains can physically block the receptor from adopting its active conformation, thereby preventing a downstream signaling cascade. nih.gov In studies of bridged piperidine analogues, pure enantiomers were synthesized to ensure that the observed activity could be attributed to a single, well-defined stereoisomer, with one enantiomer often displaying significantly higher affinity. nih.gov

Table 3: Impact of Stereochemistry on the Activity of Piperidine-Containing Compounds
Compound SeriesIsomers ComparedKey FindingReference
3-Methyl Fentanyl Analoguecis-(+) vs. cis-(-)The cis-(+) isomer is 120-fold more potent than the cis-(-) isomer. nih.gov
Bridged Piperidine P2Y14R Antagonists(S,S,S) vs. (R,R,R) enantiomersThe pure (S,S,S) 2-azanorbornane enantiomer displayed 3-fold higher affinity than the (R,R,R) enantiomer. nih.gov
General OpioidsAgonists vs. AntagonistsSteric hindrance of the piperidine ring is proposed to explain antagonist properties in molecules like naloxone. nih.gov

Linker Region Modifications and Their Pharmacological Implications

In analogues of 2-Phenyl-2-(piperidin-4-yl)acetamide, the acetamide moiety can be considered a linker region. Modifications to this part of the molecule, such as changing the length of the alkyl chain or replacing the amide group, can have significant pharmacological implications. In the closely related fentanyl structure, the N-propionylanilino group is essential for its activity, and changes to the propionyl group (the acyl "linker") drastically affect potency. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For analogues of this compound, QSAR models can be invaluable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

Both 2D- and 3D-QSAR models have been developed for structurally related classes of compounds. semanticscholar.orgresearchgate.net 2D-QSAR models often use descriptors derived from the two-dimensional structure of the molecule, such as topological and electronic parameters. Methods like Genetic Function Approximation (GFA) combined with Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) can be used to build predictive models. semanticscholar.orgresearchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional conformation of the molecules into account. semanticscholar.orgresearchgate.net These methods calculate steric and electrostatic fields around the aligned molecules to correlate with their biological activity. A successful QSAR model, whether linear or non-linear, can provide significant insights into the structural requirements for activity and help prioritize the synthesis of new analogues with a higher probability of success. frontiersin.orgnih.gov For example, a QSAR model developed for a series of benzenesulfonamide (B165840) derivatives was able to accurately predict the inhibitory activity of the most potent analogue. nih.gov

Table 4: Examples of QSAR Models for Structurally Related Compounds
QSAR MethodCompound ClassKey Statistical ParametersReference
GFA-MLR2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativestrain = 0.8861, q² = 0.7864 researchgate.net
GFA-ANN2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativestrain = 0.8980, q² = 0.8884 researchgate.net
CoMFA2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativestrain = 0.925, q² = 0.59 researchgate.net
CoMSIA2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativestrain = 0.929, q² = 0.767 researchgate.net
Gene Expression Programming (Non-linear)2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivativesR² (training set) = 0.839, R² (test set) = 0.760 frontiersin.org

Molecular Interactions and in Vitro Biological Target Profiling

Receptor Binding Affinity Studies

The interaction of phenylpiperidine-containing molecules with a range of GPCRs has been a significant area of drug discovery research.

Opioid Receptor Subtype (μ, δ, κ) Binding Assays

The 4-anilidopiperidine structure, a close relative of 2-Phenyl-2-(piperidin-4-yl)acetamide, is the foundational core of highly potent μ-opioid receptor (MOR) agonists like fentanyl. Molecular dynamics simulations and binding assays reveal that the protonated amine of the piperidine (B6355638) ring forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the MOR binding pocket. nih.govscispace.com Modifications to this core structure significantly impact binding affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities of Selected Phenylpiperidine Analogs Note: Data is for related compounds, not this compound itself.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Fentanylμ (Mu)~1.2 - 1.4 plos.orgnih.gov
Carfentanilμ (Mu)0.22 plos.orgnih.gov
Lofentanilμ (Mu)~0.21 mdpi.com
Sufentanilμ (Mu)~0.40 mdpi.com

Evaluation of Binding to Other G-Protein Coupled Receptors (GPCRs)

The versatility of the phenylpiperidine scaffold allows it to serve as a template for ligands targeting a wide array of GPCRs beyond the opioid family. nih.gov The specific arrangement of aromatic and basic functional groups enables interaction with the diverse binding pockets found across the GPCRome. Research has demonstrated that derivatives of this core structure can be tailored to interact with receptors for neurotransmitters like serotonin (B10506) and dopamine, as well as purinergic and peptide receptors. This broad applicability underscores the importance of comprehensive screening to determine the full interaction profile of any new phenylpiperidine derivative.

Histamine (B1213489) H3 Receptor Antagonism Evaluation

The histamine H3 receptor (H3R), a GPCR primarily found in the central nervous system, is a target for treating various neurological disorders. Many potent and selective H3R antagonists and inverse agonists incorporate a piperidine ring as a central scaffold to anchor key pharmacophoric elements. cresset-group.com This ring system often serves to connect a basic amine function with other aromatic or lipophilic moieties that occupy the binding pocket of the receptor. nih.gov Studies on various H3R antagonists show that they can displace specific radioligands with high affinity, often in the nanomolar range. vu.nl While direct evaluation of this compound on H3R is not documented, its structural components are consistent with motifs known to confer affinity for this receptor. cresset-group.comnih.gov

Cannabinoid Receptor (CB1, CB2) Inverse Agonism Screening

The cannabinoid receptors CB1 and CB2 are also targets for piperidine-containing ligands. Notably, several well-characterized CB1 receptor antagonists and inverse agonists, such as SR141716A (Rimonabant), feature an N-substituted pyrazole (B372694) carboxamide attached to a piperidine ring. nih.gov These compounds act by blocking the constitutive activity of the receptor. Other research has explored functionalized piperidines as part of novel purine-based structures that act as potent and selective CB1 inverse agonists. nih.gov The ability of the piperidine moiety to act as a versatile linker and scaffold is key to achieving high affinity. nih.govnih.gov Screening of this compound would be necessary to determine if it possesses any antagonist or inverse agonist activity at CB1 or CB2 receptors. frontiersin.org

P2Y14 Receptor Antagonism Assessment

The P2Y14 receptor is a GPCR activated by UDP-sugars and is implicated in inflammatory processes. A significant class of potent and selective P2Y14 receptor antagonists is derived from a naphthalene-based structure that incorporates a 4-phenyl-piperidine element. researchgate.netunipd.it In this chemical series, the phenyl-piperidine moiety is crucial for high-affinity binding. nih.gov For example, a potent antagonist known as PPTN features this core structure. nih.govnih.gov Furthermore, other chemotypes, including 2-phenyl-benzoxazole acetamide (B32628) derivatives, have been identified as potent P2Y14R antagonists, demonstrating the utility of the phenyl-acetamide fragment in targeting this receptor. nih.govresearchgate.net This suggests that the this compound scaffold could potentially interact with the P2Y14 receptor.

Table 2: P2Y14 Receptor Antagonist Affinities of Related Scaffolds Note: Data is for related compounds, not this compound itself.

Compound Class/ExampleReceptorBinding Affinity (IC50, nM)Reference
Naphthalene derivative (PPTN, Compound 1)Human P2Y148.0 unipd.it
2-phenyl-benzoxazole acetamide derivative (Compound 52)Human P2Y142.0 researchgate.net
Isoquinuclidine bridged piperidine analogHuman P2Y1415.6 researchgate.net
Isonortropanol bridged piperidine analogHuman P2Y1421.3 researchgate.net

Enzyme Inhibition Profiling

Beyond receptor interactions, the chemical scaffolds present in this compound may allow for interactions with various enzymes. Research into related acetamide and sulfonamide derivatives has revealed inhibitory activity against enzymes like urease. semanticscholar.org Additionally, other studies have shown that piperidine-based acetamides can exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. A comprehensive enzymatic screening would be required to fully characterize the inhibitory profile of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assays

Research has identified 2-(Piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.comscimarina.comnih.gov The inhibition of sEH is a therapeutic strategy for managing pain and inflammatory diseases by stabilizing endogenous epoxyeicosatrienoic acids. mdpi.comscimarina.comnih.gov A series of benzohomoadamantane-based amides, including derivatives of 2-(piperidin-4-yl)acetamide (B176132), were synthesized and evaluated as sEH inhibitors. Many of these compounds demonstrated excellent inhibitory potencies. mdpi.comnih.gov The core structure is considered a valuable scaffold for the development of sEH inhibitors with potential anti-inflammatory activity. mdpi.comscimarina.comnih.gov

While specific IC50 values for the parent compound this compound are not detailed in the provided search results, the focus of the literature is on derivatives. For instance, a series of piperidine-derived amide inhibitors of human sEH were developed, showing the significance of this chemical class. escholarship.org The general findings indicate that the 2-(piperidin-4-yl)acetamide scaffold is a key component for potent sEH inhibition. mdpi.comscimarina.comnih.gov

Table 1: Summary of sEH Inhibition Studies on Related 2-(Piperidin-4-yl)acetamide Derivatives

Compound Class Target Key Findings Reference
Benzohomoadamantane-based amides Human and murine sEH Excellent inhibitory potencies, with a selected compound showing higher effectiveness than the reference inhibitor TPPU. mdpi.comnih.gov
Piperidine-derived amides Human sEH Potent inhibitors, with follow-up studies on structure-activity relationships and liver microsome stability. escholarship.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Currently, there is no available scientific literature specifically detailing the investigation of this compound as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research exists on other acetamide and piperidine derivatives as cholinesterase inhibitors, the specific compound of interest is not mentioned in these studies. nih.govmdpi.comnih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Studies

There are no available research findings or studies that have evaluated the inhibitory activity of this compound against cyclin-dependent kinases (CDKs). The existing literature on CDK inhibitors focuses on different chemical scaffolds. google.comnih.govnih.gov

Ion Channel Modulation Assays

The interaction of this compound with ion channels has not been a significant area of published research.

Neuronal Voltage-Sensitive Sodium Channel Interactions

No specific studies on the interaction between this compound and neuronal voltage-sensitive sodium channels have been identified in the current body of scientific literature. Research on modulators of these channels typically involves other classes of compounds. nih.govnih.govfrontiersin.org

Cell-Based Functional Assays

Functional assays to determine the effect of this compound on cellular signaling pathways are not described in the available literature.

Ligand-Induced Receptor Activation or Inhibition via Signaling Pathways (e.g., cAMP, β-arrestin recruitment)

There is no published data on the activity of this compound in assays measuring ligand-induced receptor activation or inhibition through signaling pathways such as cyclic AMP (cAMP) modulation or β-arrestin recruitment. Studies on these pathways typically focus on ligands for G protein-coupled receptors with different structural features. nih.govnih.govrsc.orgplos.org

Cell Viability and Proliferation Assays (Excluding Cytotoxicity for Safety)

Following a comprehensive review of scientific literature and databases, no specific studies detailing the effects of "this compound" on cell viability or proliferation were identified. Research focusing on the direct assessment of this compound's activity in cell viability assays, such as MTT or resazurin-based assays, or its impact on the proliferative capacity of cell lines, appears to be unavailable in the public domain.

Consequently, detailed research findings and data tables concerning the in vitro effects of this compound on cell viability and proliferation cannot be provided at this time. The scientific community has not published research that would allow for an authoritative discussion on this specific aspect of the compound's molecular interactions.

While studies on various other phenylacetamide and piperidine derivatives have explored their antiproliferative properties against different cell lines, the explicit instructions to focus solely on this compound prevent the inclusion of such data. The unique structure of each chemical compound dictates its specific biological activity, and extrapolating findings from analogous structures would be scientifically inappropriate.

Further research is required to determine the in vitro biological profile of this compound and to understand its potential effects on cell viability and proliferation.

Preclinical Pharmacological Investigations in Animal Models

In Vivo Efficacy Studies in Disease Models (Excluding Human Trial Data)

No publicly available in vivo studies investigating the efficacy of 2-Phenyl-2-(piperidin-4-yl)acetamide in any disease models were found. Therefore, data for the following subsections are not available.

Anticonvulsant Activity in Rodent Seizure Models

There are no specific studies on the anticonvulsant properties of this compound in established rodent seizure models, such as the maximal electroshock (MES) test or the subcutaneous pentylenetetrazole (scPTZ) screen.

Analgesic Properties in Nociceptive Models

Information regarding the analgesic effects of this compound in animal models of nociceptive pain, such as the hot plate or tail-flick tests, is not available in the reviewed literature.

Anti-inflammatory Potential in Experimental Inflammation Models

No research was identified that has evaluated the anti-inflammatory potential of this compound in experimental models of inflammation, for instance, the carrageenan-induced paw edema model.

Wake-Promoting Activity in Sleep Regulation Models

The effects of this compound on sleep and wakefulness have not been reported in any sleep regulation models in animals.

In Vivo Receptor Occupancy and Target Engagement Studies

There is no published data on in vivo receptor occupancy or target engagement studies for this compound. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic relationship of a compound, but have not been reported for this specific molecule.

Neuropharmacological Assessments (Excluding Behavioral Toxicity)

Specific neuropharmacological assessments of this compound, outside the scope of behavioral toxicity, are not available in the scientific literature.

Central Nervous System (CNS) Penetration Studies

No studies were identified that investigated the ability of this compound to cross the blood-brain barrier and enter the central nervous system in animal models. Research in this area is crucial to determine the potential central effects of a compound. Methods for such investigations often involve techniques like in situ brain perfusion or analysis of cerebrospinal fluid and brain tissue concentrations after systemic administration. Without such studies, the CNS bioavailability of this compound remains unknown.

Locomotor Activity Assessments (Excluding Abuse Potential)

Similarly, no preclinical assessments of the effects of this compound on spontaneous locomotor activity in animal models could be located. Locomotor activity is a fundamental behavioral measure used to assess the stimulant, sedative, or other behavioral effects of a substance. These assessments are typically conducted in open-field arenas where the movement of animals is tracked and quantified. The absence of such data means that the behavioral profile of this compound, specifically its impact on motor function, has not been characterized.

Metabolism and Pharmacokinetics Research

In Vivo Pharmacokinetic Characterization in Preclinical Species (Excluding Human Data)

No in vivo pharmacokinetic studies in any preclinical species have been reported in the available literature.

Due to the absence of research on this specific compound, no data tables or detailed findings can be generated.

No Publicly Available Data on the Metabolism and Pharmacokinetics of 2-Phenyl-2-(piperidin-4-yl)acetamide

Despite a comprehensive search of scientific literature and databases, no specific research findings on the metabolism and pharmacokinetics of the chemical compound this compound were identified.

Therefore, the sections on "," including "Absorption and Distribution Studies" and "Excretion Pathways," cannot be completed as requested due to the absence of available data.

It is important to note that the provided chemical name, this compound, does not correspond to more commonly researched substances with similar naming conventions. For instance, the well-documented nootropic agent Phenylpiracetam (also known as Carphedon) has a distinct chemical structure, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, and its pharmacokinetic profile is not applicable to the compound specified in the query.

Further research would be required to determine the metabolic fate and pharmacokinetic properties of this compound. Until such studies are conducted and published, no authoritative information on its absorption, distribution, metabolism, and excretion can be provided.

Computational Chemistry and Drug Design Applications

Molecular Docking Studies for Target Elucidation and Binding Mode Analysis8.2. Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis8.3. Virtual Screening for Identification of Novel Analogues or Hit Compounds8.4. De Novo Drug Design Based on Structural Insights8.5. Computational Predictions of Pharmacokinetic Properties (Excluding Toxicity)

Further research and publication in the field of computational chemistry focusing specifically on "2-Phenyl-2-(piperidin-4-yl)acetamide" would be required to fulfill this request.

Analytical Methodologies for Research and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile compounds like 2-Phenyl-2-(piperidin-4-yl)acetamide in bulk materials and pharmaceutical formulations. The development of a robust and reliable HPLC method is a multi-step process focused on achieving optimal separation and detection.

Method Optimization for Separation and Detection

The primary goal of method optimization is to achieve a symmetric peak for the target analyte, well-resolved from any impurities or degradation products, within a reasonable analysis time. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Key parameters for optimization include the stationary phase, mobile phase composition, flow rate, and detector wavelength. A C18 column is a common first choice for the stationary phase due to its versatility in separating moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is critical and is adjusted to ensure the analyte is in a consistent ionization state, which promotes sharp, symmetrical peaks. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components.

Detection is typically performed using an ultraviolet (UV) detector. A wavelength is selected where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For a compound containing a phenyl group, this is often in the range of 210-260 nm.

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Validation of Analytical Methods (e.g., Linearity, Precision, Accuracy)

Once optimized, the analytical method must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH). nih.gov Validation demonstrates the method's reliability through a series of specific tests.

Linearity: This confirms that the instrument's response is directly proportional to the concentration of the analyte over a given range. A series of standards of known concentrations are analyzed, and the peak areas are plotted against concentration. The relationship is typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should generally be less than 2%.

Accuracy: Accuracy is the measure of how close the experimental value is to the true value. It is often determined by a recovery study, where a known amount of pure analyte is added to a sample matrix (spiking) and then quantified. The percentage recovery is calculated, with acceptance criteria typically between 98% and 102%. nih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Table 2: Representative Validation Data for a Hypothesized HPLC Method
ParameterResultAcceptance Criteria
Linearity (R²) 0.9997≥ 0.999
Range 1 - 100 µg/mLDefined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.15 µg/mLSignal-to-Noise ≥ 3:1
LOQ 0.45 µg/mLSignal-to-Noise ≥ 10:1

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Detection

For applications requiring higher sensitivity and specificity, such as trace-level quantification in biological matrices or metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. scielo.br The coupling of HPLC with a mass spectrometer allows for the separation of compounds based on their physicochemical properties, followed by their detection based on their mass-to-charge ratio (m/z).

In trace analysis, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), can achieve detection limits in the picogram or nanogram per milliliter range. For metabolite detection, high-resolution mass spectrometry (HRMS) is invaluable, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown metabolites. nih.gov

Common metabolic pathways for compounds containing piperidine (B6355638) and phenyl rings include hydroxylation, N-dealkylation, and ring-opening. nih.gov LC-MS/MS can be used to identify these metabolites by comparing the fragmentation patterns of the metabolites with the parent drug.

Table 3: Potential Metabolites of this compound and their Expected Mass Changes
Metabolic ReactionModificationChange in Mass (Da)Expected m/z [M+H]⁺
Parent Compound--219.1492
Hydroxylation (Phenyl Ring)+ O+ 15.9949235.1441
Hydroxylation (Piperidine Ring)+ O+ 15.9949235.1441
N-Oxidation+ O+ 15.9949235.1441
Dehydrogenation (Piperidine Ring)- 2H- 2.0156217.1336

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The application of GC-MS for a relatively polar and non-volatile compound like this compound is limited without chemical modification. The high temperatures used in the GC injection port could lead to thermal degradation rather than volatilization.

However, GC-MS can be highly effective for analyzing potential volatile impurities from the synthesis process or for certain smaller metabolites if they are sufficiently volatile. mmu.ac.uk To analyze the parent compound or its non-volatile metabolites, a derivatization step is often required. This involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative, for example, through silylation of the amide and amine protons. While powerful, the need for this extra step often makes LC-MS a more direct and preferred method.

Fourier Transform Infrared (FTIR) Spectroscopy for Reference Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for the characterization and identification of a pure reference material of this compound. The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to its various functional groups.

For this compound, FTIR can confirm the presence of key functional groups:

Amide group: Shows characteristic absorptions for N-H stretching (around 3350-3180 cm⁻¹), C=O stretching (Amide I band, ~1650 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).

Aromatic ring: Exhibits C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Piperidine ring: Shows C-H stretching for the aliphatic CH₂ groups below 3000 cm⁻¹ and a secondary amine (N-H) stretch, which may overlap with the amide N-H signal.

This spectral data is vital for confirming the identity of a newly synthesized batch of the compound against a known standard. swgdrug.org

Table 4: Expected FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3350 - 3180
Aromatic (C-H)Stretching3100 - 3000
Aliphatic (C-H)Stretching3000 - 2850
Amide (C=O)Stretching (Amide I)~ 1650
Aromatic (C=C)Stretching1600 - 1450
Amide (N-H)Bending (Amide II)~ 1550

Method Development for Impurity Profiling and Stability Studies

Developing a stability-indicating analytical method is critical for understanding how a drug substance changes over time under various environmental conditions. semanticscholar.org Such a method must be able to separate the intact drug from its potential degradation products, thus providing a clear picture of its stability. conicet.gov.ar HPLC is the most common technique for this purpose.

The process involves subjecting the compound to forced degradation (stress testing) under a range of harsh conditions, including:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress (dry heat)

Photolysis (exposure to UV and visible light)

The stressed samples are then analyzed by HPLC. nih.gov The goal is to achieve a degradation of approximately 5-20%, which is sufficient to produce and detect the primary degradation products without completely destroying the sample. The chromatographic method is developed to resolve the main peak of this compound from all degradation peaks. Peak purity analysis, often using a photodiode array (PDA) detector, is used to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants. researchgate.net This validated method can then be used in long-term stability studies to monitor the shelf-life of the compound and to profile impurities that may arise during synthesis or storage.

Table 5: Example Forced Degradation Conditions and Potential Outcomes
Stress ConditionExample Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60 °CHydrolysis of the amide bond to form 2-phenyl-2-(piperidin-4-yl)acetic acid.
Base Hydrolysis0.1 M NaOH, 60 °CHydrolysis of the amide bond.
Oxidation3% H₂O₂, Room TempFormation of N-oxide on the piperidine nitrogen. nih.gov
Thermal80 °C, 48 hoursVarious decomposition products.
PhotolyticUV Light (254 nm), 24 hoursPotential for complex degradation pathways involving the aromatic ring.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications for 2-Phenyl-2-(piperidin-4-yl)acetamide Scaffolds

The this compound core is a versatile pharmacophore with the potential for a wide range of therapeutic applications. Future research should focus on systematically exploring its activity across various biological targets. The structural similarity to known bioactive molecules suggests several promising areas of investigation.

Derivatives of the closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel antiepileptic drugs. Furthermore, other piperidine (B6355638) derivatives have shown potential as anti-inflammatory agents, indicating another possible therapeutic avenue for this compound class. nih.gov The structural motifs present in this compound are also found in compounds with analgesic and anti-cancer properties, highlighting the broad therapeutic potential that warrants further investigation.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale Key Research Focus
Anticonvulsant Structural similarity to known anticonvulsant acetamide (B32628) derivatives. nih.gov Screening against various seizure models; investigation of mechanism of action.
Anti-inflammatory Piperidine moieties are present in many anti-inflammatory compounds. nih.gov Evaluation in cellular and animal models of inflammation.
Analgesia The core structure is related to fentanyl and its analogues, which are potent analgesics. nih.gov Assessment of analgesic properties in various pain models.

| Oncology | Certain acetamide derivatives have demonstrated cytotoxic activity against cancer cell lines. | Screening against a panel of cancer cell lines; investigation of anti-proliferative and apoptotic effects. |

Targeted Synthesis of Advanced Analogues with Enhanced Pharmacological Profiles

The targeted synthesis of advanced analogues of this compound is a critical step towards optimizing its pharmacological properties. Future synthetic efforts should be guided by structure-activity relationship (SAR) studies to systematically modify the core scaffold and enhance potency, selectivity, and pharmacokinetic profiles.

Key areas for chemical modification include:

Substitution on the phenyl ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence biological activity.

Modification of the piperidine ring: Alterations to the piperidine moiety, such as N-alkylation or substitution on the ring, can impact receptor binding and physicochemical properties.

The synthesis of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated that small structural changes can lead to significant differences in anticonvulsant activity. nih.gov Similarly, the synthesis and evaluation of various fentanyl analogues have provided a wealth of information on how modifications to the piperidine and phenyl groups affect opioid receptor activity. nih.gov This knowledge can be leveraged to design and synthesize novel this compound analogues with improved therapeutic potential.

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental methods will be instrumental in accelerating the discovery and development of novel therapeutics based on the this compound scaffold.

Computational approaches can be employed for:

Virtual screening: To identify potential biological targets for this compound and its analogues.

Molecular docking: To predict the binding modes of these compounds to their target receptors and guide the design of more potent analogues.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of new analogues in the early stages of development.

Experimental approaches will be crucial for:

High-throughput screening (HTS): To rapidly evaluate the biological activity of a large library of this compound analogues.

In vitro and in vivo pharmacological profiling: To characterize the mechanism of action, efficacy, and safety of lead compounds.

The use of molecular dynamics simulations has been reported for other piperidine-containing compounds to confirm their binding stability and modes. nih.gov Such computational studies, when combined with experimental validation, can provide a deeper understanding of the structure-activity relationships and guide the rational design of new drug candidates.

Development of Robust Preclinical Models for Efficacy Assessment

The development and utilization of robust preclinical models are essential for evaluating the therapeutic efficacy of novel this compound analogues. The choice of animal models should be guided by the specific therapeutic area being investigated.

For instance, in the context of epilepsy, rodent models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to assess anticonvulsant activity. nih.gov For pain research, models of nociceptive, inflammatory, and neuropathic pain in rodents can be employed to evaluate analgesic effects. nih.gov

Table 2: Examples of Preclinical Models for Efficacy Assessment

Therapeutic Area Preclinical Model Endpoint Measured
Epilepsy Maximal Electroshock (MES) Test in mice/rats Seizure protection
Subcutaneous Pentylenetetrazole (scPTZ) Test in mice/rats Seizure threshold
Pain Hot Plate Test in mice/rats Nociceptive response latency
Formalin Test in mice/rats Paw licking/biting duration
Inflammation Carrageenan-induced Paw Edema in rats Paw volume

The data obtained from these preclinical models will be critical for establishing proof-of-concept and for selecting the most promising candidates for further development.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. Future research on this compound would greatly benefit from collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs).

Such collaborations can facilitate:

Access to specialized expertise: Combining the knowledge of medicinal chemists, pharmacologists, computational scientists, and clinicians.

Sharing of resources: Utilizing advanced screening platforms, analytical instrumentation, and animal research facilities.

Acceleration of the research and development pipeline: Streamlining the process from hit identification to clinical candidate selection.

Interdisciplinary studies that bridge the gap between basic and clinical research will be crucial for translating the therapeutic potential of the this compound scaffold into novel medicines.

Q & A

Q. What are the established synthetic routes for 2-phenyl-2-(piperidin-4-yl)acetamide, and how can purity be optimized during synthesis?

  • Methodological Answer : A common synthetic approach involves condensation of piperidin-4-amine derivatives with phenylacetic acid precursors, followed by amide bond formation. For example, analogous piperidine-based acetamides are synthesized via nucleophilic substitution or coupling reactions (e.g., reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid, as in ). Purity optimization typically employs column chromatography (silica gel) and recrystallization from ethanol/water mixtures. Characterization via 1H^1H-NMR (to confirm proton environments) and HPLC (for purity >95%) is critical.

  • Key Data :

ParameterValueSource
Molecular FormulaC16_{16}H22_{22}N2_2OPubChem
Molecular Weight276.37 g/molPubChem

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique orthogonal analysis:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton/carbon environments (e.g., acetamide carbonyl at ~167-170 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 277.18).
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated in analogous piperidine-acetamide structures.

Advanced Research Questions

Q. What computational strategies are effective in elucidating the binding mechanism of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine transporters). Focus on piperidine ring orientation and acetamide hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites, particularly for piperidine nitrogen and phenyl ring π-stacking.

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values) for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor affinity using both radioligand binding (e.g., 3H^3H-labeled competitors) and functional assays (e.g., cAMP accumulation or calcium flux).
  • Standardize Conditions : Control variables like buffer pH, temperature, and cell line passage number. For example, discrepancies in serotonin receptor binding may arise from differences in membrane preparation protocols.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or assay-specific biases.

Q. What strategies enhance the selectivity of this compound derivatives for specific neurological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced receptor specificity) or piperidine nitrogen (e.g., alkylation to reduce off-target binding).
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors, hydrophobic pockets) using tools like PharmaGist or MOE.
  • In Silico ADMET Screening : Predict metabolic stability (CYP450 interactions) and blood-brain barrier penetration to prioritize derivatives with optimal pharmacokinetics.

Data Contradiction Analysis

Q. How can divergent results in metabolic stability studies (e.g., hepatic clearance rates) be resolved?

  • Methodological Answer :
  • Cross-Species Validation : Test metabolism in human, rat, and mouse liver microsomes to identify species-specific CYP450 contributions.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Enzyme Inhibition Assays : Assess inhibition of CYP3A4 or CYP2D6 to clarify metabolic pathways. For example, piperidine ring oxidation may vary depending on stereochemistry.

Key Considerations for Experimental Design

  • In Vivo Studies : Use pharmacokinetic models (e.g., two-compartment) to estimate half-life and bioavailability.
  • Toxicology Screening : Include hERG channel inhibition assays to mitigate cardiac risk.
  • Collaborative Validation : Share samples with independent labs to confirm reproducibility of receptor binding or synthesis protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.